molecular formula C24H27BrF2N2O4S B14023808 (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate

(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate

Cat. No.: B14023808
M. Wt: 557.4 g/mol
InChI Key: OBUPKGOLRNAZIS-FQEVSTJZSA-N
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Description

The compound (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate is a chiral, sulfonamide-functionalized pyridine derivative synthesized via palladium-catalyzed cross-coupling reactions. Key structural features include:

  • A 3-bromo-6-alkynylpyridine core, enabling further functionalization.
  • A 3-methyl-3-(methylsulfonyl)but-1-yn-1-yl substituent, contributing to steric bulk and electron-withdrawing properties.
  • A tert-butyl carbamate protecting group, stabilizing the chiral (S)-configured amine .

The synthesis involves coupling tert-butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate with 3-methyl-3-(methylsulfonyl)but-1-yne in dimethylformamide (DMF) with triethylamine (Et3N) as a base .

Properties

Molecular Formula

C24H27BrF2N2O4S

Molecular Weight

557.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[3-bromo-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]carbamate

InChI

InChI=1S/C24H27BrF2N2O4S/c1-23(2,3)33-22(30)29-20(13-15-11-16(26)14-17(27)12-15)21-19(25)8-7-18(28-21)9-10-24(4,5)34(6,31)32/h7-8,11-12,14,20H,13H2,1-6H3,(H,29,30)/t20-/m0/s1

InChI Key

OBUPKGOLRNAZIS-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)C#CC(C)(C)S(=O)(=O)C)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)C#CC(C)(C)S(=O)(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo and difluorophenyl groups: These groups can be introduced via halogenation and electrophilic aromatic substitution reactions.

    Attachment of the tert-butyl carbamate group: This step often involves the reaction of an amine with tert-butyl chloroformate under basic conditions.

    Addition of the methylsulfonyl and but-1-YN-1-YL groups: These groups can be introduced through nucleophilic substitution and alkyne addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of bromine, fluorine, and sulfonyl groups suggests that it could interact with biological targets in unique ways.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Modifications Molecular Weight ([M+H]<sup>+</sup>) Key Functional Groups Synthesis Yield Reference
Target Compound 3-Bromo, 6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl) 538.2 (calc.) Methylsulfonyl, difluorophenyl 73% (intermediate)
Compound 14B 6-(3-Hydroxy-3-methylbut-1-yn-1-yl) 496.90 Hydroxy, difluorophenyl Not reported
Compound 28b 6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl), 3-(3-amino-1H-indazol-7-yl) 635.7 (HRMS) Indazolyl, methylsulfonyl 61%
Compound 22 3-(4-Chloro-3-(N-(methylsulfonyl)amido)-1-(trifluoroethyl)indazol-7-yl) 728.3 (calc.) Chloro, trifluoroethyl 73%

Key Differences and Implications

a) Substituent Effects on Reactivity and Bioactivity
  • Methylsulfonyl vs. Hydroxy Groups : The target compound’s methylsulfonyl group enhances electrophilicity and metabolic stability compared to Compound 14B’s hydroxy group, which may confer higher solubility but lower stability .
  • Bromo vs. Indazolyl/Chloro Substituents : The 3-bromo group in the target compound allows for further Suzuki-Miyaura cross-coupling, whereas indazolyl (28b) or chloro-trifluoroethyl (22) substituents enable targeted interactions (e.g., with HIV-1 capsid proteins in 28b) .
b) Chirality and Stereochemical Impact

The (S)-configuration at the ethylcarbamate position is critical for enantioselective interactions. Analogs lacking chiral resolution (e.g., racemic mixtures) show reduced binding specificity in preclinical assays .

Biological Activity

(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety, which is known for its stability and ability to participate in various chemical reactions. The presence of a bromine atom and difluorophenyl group suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that similar carbamate derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to carbamates have shown effectiveness against various microorganisms, including Staphylococcus aureus and Candida albicans . The mechanism of action often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.

Antitumor Potential

Research on related compounds has demonstrated promising antitumor activity. For example, 1-substituted carbazole derivatives have been evaluated against several human tumor cell lines, revealing selective cytotoxicity . The structure-activity relationship (SAR) studies suggest that modifications in the side chains significantly influence the biological efficacy.

The biological activity of carbamates often hinges on their interaction with specific enzymes or receptors. For instance, some compounds inhibit key enzymes involved in metabolic pathways critical for cellular proliferation. In silico studies have provided insights into the binding affinities and potential inhibitory mechanisms of similar compounds against target proteins .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various carbamate derivatives, including compounds with structural similarities to (S)-Tert-butyl carbamate. The disk diffusion method revealed that these compounds exhibited varying degrees of inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 62.5 µg/mL .

Study 2: Antitumor Activity

Another research focused on the antitumor properties of structurally related carbamate compounds. The results indicated that certain derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including KB and HepG2/A2 cells. Notably, compound 9 showed the highest selectivity and potency, suggesting a promising therapeutic profile .

Data Table: Summary of Biological Activities

Activity Type Compound Target Organism/Cell Line Method Used Results
AntimicrobialCarbamate DerivativeStaphylococcus aureusDisk DiffusionInhibition observed
AntimicrobialCarbamate DerivativeCandida albicansDisk DiffusionMIC = 15.62 µg/mL
AntitumorCarbamate AnalogHepG2/A2Cell Viability AssaySignificant cytotoxicity observed
AntitumorCarbamate AnalogKBCell Viability AssayHigh selectivity noted

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